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Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-
Aminotetrahydrofuran-3-ol, a key heterocyclic building block in medicinal chemistry.

Understanding the NMR, IR, and Mass Spectrometry data is crucial for confirming the

molecular structure, assessing purity, and guiding the synthesis of novel derivatives for drug

discovery. This document will delve into the theoretical underpinnings of each technique,

present detailed experimental protocols, and offer a comprehensive interpretation of the

spectral data.

Molecular Structure and its Spectroscopic
Implications
4-Aminotetrahydrofuran-3-ol (C₄H₉NO₂) is a saturated heterocyclic compound with a

molecular weight of 103.12 g/mol and an exact mass of 103.063328530 Da.[1][2] The molecule

contains a tetrahydrofuran ring, a primary amine group (-NH₂), and a secondary alcohol group

(-OH). The presence of two stereocenters at positions 3 and 4 gives rise to four possible

stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The cis and trans relationship between

the amino and hydroxyl groups significantly influences the spectroscopic properties of each

diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity

and chemical environment of the atoms in 4-Aminotetrahydrofuran-3-ol.

Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic

radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local

electronic environment of the nucleus, providing a unique fingerprint of the molecule's

structure.

Experimental Protocol for NMR Analysis
Sample Preparation:

Dissolve 5-10 mg of 4-Aminotetrahydrofuran-3-ol in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of

solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH

and -NH₂).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Instrumental Parameters:

Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient for routine analysis.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b138653?utm_src=pdf-body
https://www.benchchem.com/product/b138653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2 seconds.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 4-Aminotetrahydrofuran-3-ol is expected to show distinct signals

for the protons on the tetrahydrofuran ring and the exchangeable protons of the amine and

hydroxyl groups. The exact chemical shifts and coupling patterns will vary depending on the

stereoisomer and the solvent used.

Expected ¹H NMR Data (in D₂O):

Proton Assignment Multiplicity
Approximate Chemical
Shift (ppm)

H-3 (CH-OH) m ~4.0 - 4.5

H-4 (CH-NH₂) m ~3.5 - 4.0

H-2, H-5 (CH₂) m ~3.5 - 4.2

Note: In D₂O, the signals for the -OH and -NH₂ protons will be absent due to deuterium

exchange.

Interpretation:

The protons on the carbons bearing the hydroxyl (C-3) and amino (C-4) groups are expected

to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of

the electronegative oxygen and nitrogen atoms.

The protons on the other two carbons of the tetrahydrofuran ring (C-2 and C-5) will also be in

a similar region, influenced by the ring oxygen.

The coupling patterns (multiplicities) of these signals will provide information about the

connectivity and stereochemical relationships between the protons. For example, the
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coupling constants between H-3 and H-4 can help distinguish between cis and trans

isomers.

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom

in the molecule.

Expected ¹³C NMR Data:

Carbon Assignment Approximate Chemical Shift (ppm)

C-3 (CH-OH) ~70 - 80

C-4 (CH-NH₂) ~50 - 60

C-2, C-5 (CH₂) ~65 - 75

Interpretation:

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-

4) will be the most downfield.

The carbons adjacent to the ring oxygen (C-2 and C-5) will also be deshielded.

The relative positions of the signals can be influenced by the stereochemistry of the

molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational

energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the

types of bonds and thus the functional groups present.
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Experimental Protocol for IR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Scan Range: Typically 4000 - 400 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation
The IR spectrum of 4-Aminotetrahydrofuran-3-ol will exhibit characteristic absorption bands

for the O-H, N-H, C-H, and C-O bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3400 - 3200 (broad) O-H stretch Alcohol

3400 - 3250 (medium) N-H stretch Primary Amine

2960 - 2850 (strong) C-H stretch Alkane

1650 - 1580 (medium) N-H bend Primary Amine

1150 - 1050 (strong) C-O stretch Ether and Alcohol

Interpretation:
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The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching

vibration of the alcohol, broadened by hydrogen bonding.

The N-H stretching of the primary amine typically appears as a doublet in this region.

The strong C-H stretching bands below 3000 cm⁻¹ confirm the presence of sp³-hybridized

carbons.

The N-H bending vibration provides further evidence for the primary amine.

The strong absorption in the fingerprint region (below 1500 cm⁻¹) due to C-O stretching is

characteristic of the tetrahydrofuran ring and the alcohol.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide information

about its structure through fragmentation analysis.

Principles of Mass Spectrometry
In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and

separated based on their mass-to-charge ratio. A detector then records the abundance of each

ion.

Experimental Protocol for Mass Spectrometry
Ionization Method:

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like 4-
Aminotetrahydrofuran-3-ol. It typically produces the protonated molecule [M+H]⁺.

Mass Analyzer:

Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that can provide

accurate mass measurements.

Sample Introduction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b138653?utm_src=pdf-body
https://www.benchchem.com/product/b138653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a

small amount of formic acid) and introduced into the mass spectrometer via direct infusion or

coupled with a liquid chromatography (LC) system.

Mass Spectral Data and Interpretation
Expected Mass Spectrum (ESI+):

m/z Ion

104.0710 [M+H]⁺

Interpretation:

The most prominent peak in the positive ion ESI mass spectrum is expected to be the

protonated molecule [M+H]⁺ at an m/z of approximately 104.0710. This confirms the

molecular weight of the compound.

Further fragmentation of the molecular ion can occur, providing structural information.

Common fragmentation pathways for this molecule might include the loss of water (H₂O) or

ammonia (NH₃).

Data Summary and Visualization
The following table summarizes the key spectroscopic data for 4-Aminotetrahydrofuran-3-ol.
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Technique Key Data Interpretation

¹H NMR

Signals in the 3.5-4.5 ppm

range with specific coupling

patterns.

Confirms the presence of

protons on the tetrahydrofuran

ring and their connectivity.

¹³C NMR Signals around 50-80 ppm.

Indicates the presence of four

unique sp³ carbons, with those

attached to O and N being the

most deshielded.

IR

Broad O-H stretch (~3300

cm⁻¹), N-H stretch (~3350

cm⁻¹), C-H stretch (<3000

cm⁻¹), and strong C-O stretch

(~1100 cm⁻¹).

Confirms the presence of

hydroxyl, primary amine, and

ether functional groups.

MS (ESI+)
[M+H]⁺ peak at m/z

~104.0710.

Confirms the molecular weight

of the compound.

Molecular Structure of 4-Aminotetrahydrofuran-3-ol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4-Aminotetrahydrofuran-3-ol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b138653#spectroscopic-data-for-4-
aminotetrahydrofuran-3-ol-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b138653?utm_src=pdf-body
https://www.benchchem.com/product/b138653?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4S_-4-Aminotetrahydrofuran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4S_-4-Aminotetrahydrofuran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/trans-4-Aminotetrahydrofuran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/trans-4-Aminotetrahydrofuran-3-ol
https://www.benchchem.com/product/b138653#spectroscopic-data-for-4-aminotetrahydrofuran-3-ol-nmr-ir-ms
https://www.benchchem.com/product/b138653#spectroscopic-data-for-4-aminotetrahydrofuran-3-ol-nmr-ir-ms
https://www.benchchem.com/product/b138653#spectroscopic-data-for-4-aminotetrahydrofuran-3-ol-nmr-ir-ms
https://www.benchchem.com/product/b138653#spectroscopic-data-for-4-aminotetrahydrofuran-3-ol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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